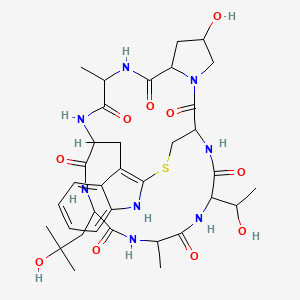

Phalloin

Description

Properties

CAS No. |

28227-92-1 |

|---|---|

Molecular Formula |

C35H48N8O10S |

Molecular Weight |

772.9 g/mol |

IUPAC Name |

18-hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxy-2-methylpropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H48N8O10S/c1-15-27(46)38-22-11-20-19-8-6-7-9-21(19)41-33(20)54-14-24(34(52)43-13-18(45)10-25(43)31(50)37-15)40-32(51)26(17(3)44)42-28(47)16(2)36-30(49)23(39-29(22)48)12-35(4,5)53/h6-9,15-18,22-26,41,44-45,53H,10-14H2,1-5H3,(H,36,49)(H,37,50)(H,38,46)(H,39,48)(H,40,51)(H,42,47) |

InChI Key |

VVAHMTWEOWYEHQ-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(C)O)C)C(C)O |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(C)O)C)C(C)O |

Other CAS No. |

28227-92-1 |

Synonyms |

phalloin |

Origin of Product |

United States |

Foundational & Exploratory

Phalloidin: A Technical Guide to its Mechanism and Application in Actin Biology

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides "death cap" mushroom.[1][2] It is a pivotal tool in cell biology and related fields due to its high affinity and specific binding to filamentous actin (F-actin).[1][3][4] This property allows for the precise visualization of the actin cytoskeleton in fixed and permeabilized cells. Phalloidin functions by stabilizing F-actin, preventing its depolymerization, and promoting polymerization by lowering the critical concentration of actin monomers.[1][4][5] This guide provides an in-depth overview of phalloidin's mechanism of action, quantitative binding and toxicity data, detailed experimental protocols for its use in fluorescence microscopy, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

Phalloidin exerts its effects through a highly specific interaction with the polymeric form of actin, F-actin, while showing negligible affinity for monomeric G-actin.[2] Its mechanism is multifaceted and primarily revolves around the stabilization of actin filaments.

-

Binding Specificity: Phalloidin binds at the interface between adjacent actin subunits within the filament, effectively locking them together.[1][4] This interaction stabilizes the filament structure.

-

Inhibition of Depolymerization: The core function of phalloidin is the prevention of F-actin depolymerization. It achieves this by drastically reducing the rate constant for the dissociation of actin monomers from both the preferred (barbed) and non-preferred (pointed) ends of the filament.[1][6][7]

-

Promotion of Polymerization: By stabilizing actin nuclei and polymers as they form, phalloidin significantly lowers the critical concentration required for actin polymerization.[5] This leads to an overall enhancement of actin assembly.[5][7]

-

Inhibition of ATP Hydrolysis: Phalloidin has also been found to inhibit the intrinsic ATP hydrolysis activity of F-actin, trapping actin monomers in a conformation distinct from G-actin and further contributing to filament stability.[1][4]

The stabilization of actin filaments disrupts the dynamic equilibrium of the actin cytoskeleton, which is crucial for cellular processes like motility, division, and morphology. In living organisms, this disruption is cytotoxic, particularly affecting liver cells which readily uptake the toxin.[1]

Quantitative Data

The interaction of phalloidin with actin and its biological effects have been quantified through various studies.

Table 1: Phalloidin-Actin Binding and Kinetic Parameters

| Parameter | Value | Condition/Note | Source |

| Binding Affinity (Kd) | ~2.1 nM | Unlabeled Phalloidin | [6] |

| ~36 nM | Unlabeled Phalloidin | [8] | |

| Dissociation Rate (k_off) | Reduced from 0.317 s⁻¹ to ~0 s⁻¹ | Preferred (barbed) end | [7] |

| Reduced from 0.269 s⁻¹ to ~0 s⁻¹ | Non-preferred (pointed) end | [7] | |

| Association Rate (k_on) | No detectable change | Both filament ends | [7] |

| Critical Concentration (Cc) | Reduced from 0.10 µM to ~0 µM | Preferred (barbed) end | [7] |

| Reduced from 1.02 µM to ~0 µM | Non-preferred (pointed) end | [7] |

Note: Fluorescent conjugation can alter binding affinity. For example, rhodamine phalloidin has a roughly 5-fold lower affinity for actin than its unlabeled counterpart.[6]

Table 2: Toxicological Data

| Parameter | Value | Route of Administration | Species | Source |

| LD50 (Median Lethal Dose) | 2 mg/kg | Intraperitoneal (IP) | Mouse | [1][9][10] |

Experimental Protocols

Phalloidin conjugated to fluorescent dyes is a standard reagent for visualizing F-actin in fixed samples.[2][3][11] Unmodified phalloidin does not readily cross the membranes of living cells, necessitating fixation and permeabilization for intracellular staining.[1][12]

Protocol: Fluorescent Phalloidin Staining of F-Actin in Cultured Cells

This protocol is a general guideline for staining adherent cells grown on coverslips.

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

Methanol-free Formaldehyde (B43269) (3-4% in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent Phalloidin Conjugate Stock Solution (in DMSO)

-

Staining Solution (Working concentration, e.g., 100-200 nM, of phalloidin conjugate in PBS with 1% BSA)

-

Mounting Medium (with or without DAPI for nuclear counterstaining)

-

Coverslips with cultured cells

-

Fluorescence Microscope

Methodology:

-

Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

-

Washing: Gently rinse the cells 2-3 times with PBS at room temperature.

-

Fixation: Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[3][13][14] Note: Do not use methanol (B129727) fixation as it can disrupt actin filament structure.[8]

-

Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.

-

Permeabilization: To allow the phalloidin conjugate to enter the cells, incubate with 0.1% Triton X-100 in PBS for 3-5 minutes.[3][8][13]

-

Washing: Wash the cells 2-3 times with PBS to remove the detergent.

-

Staining: Incubate the cells with the fluorescent phalloidin working solution for 20-90 minutes at room temperature, protected from light.[13][15] The optimal concentration and time may require titration depending on the cell type and conjugate used.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to minimize background fluorescence.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges with nail polish to prevent drying.[16]

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.[15][16]

Visualizations: Pathways and Workflows

Mechanism of Action of Phalloidin on Actin Dynamics

Caption: Phalloidin binds F-actin, blocking depolymerization and stabilizing the filament.

Experimental Workflow for F-Actin Staining

Caption: Step-by-step workflow for fluorescent phalloidin staining of cellular F-actin.

Signaling and Cellular Impact

While phalloidin is not known to directly participate in canonical signaling pathways as an agonist or antagonist, its profound impact on the actin cytoskeleton—a central hub for cellular signaling—has significant indirect consequences. The stabilization of F-actin can affect:

-

Cell Motility and Migration: Processes dependent on dynamic actin rearrangement, such as lamellipodia and filopodia formation, are inhibited.

-

Cell Division: The formation and function of the contractile actin ring during cytokinesis are disrupted.

-

Membrane Dynamics: Endocytosis and exocytosis, which rely on cortical actin, can be altered.

-

Signal Transduction: The cytoskeleton acts as a scaffold for many signaling proteins. By locking its structure, phalloidin can alter the localization and interaction of kinases, phosphatases, and GTPases (e.g., Rho family) that are regulated by or regulate actin dynamics.[17]

In cases of poisoning, phalloidin is taken up by hepatocytes via bile salt transport proteins, leading to an accumulation of F-actin, disruption of membrane integrity, and ultimately, liver cell death.[1]

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Phalloidin staining protocol | Abcam [abcam.com]

- 4. Phalloidin [bionity.com]

- 5. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 12. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 13. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 14. Alexa Fluor® 488 Phalloidin | Cell Signaling Technology [cellsignal.com]

- 15. F-Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Phalloidin Mechanism of Action for Actin Staining

Introduction

Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides "death cap" mushroom.[1] It is a cornerstone tool in cell biology and related fields for the visualization of filamentous actin (F-actin). Due to its high affinity and specificity for F-actin, fluorescently conjugated phalloidin derivatives are widely used to stain and image the actin cytoskeleton in fixed and permeabilized cells, tissues, and cell-free preparations.[1][2] This guide provides an in-depth examination of the molecular mechanism of phalloidin, quantitative data on its interaction with actin, and detailed protocols for its application in fluorescence microscopy.

Core Mechanism of Action: F-Actin Stabilization

Phalloidin's utility as a staining reagent stems from its ability to bind specifically and tightly to F-actin, but not to monomeric globular actin (G-actin).[2] The binding site is located at the interface between adjacent actin subunits within the filament, effectively acting as a molecular clamp.[1][3][4] Structural studies have shown that phalloidin interacts with residues from at least two, and possibly three, actin monomers, locking them together.[3][5] Key residues identified as part of the binding site include glutamic acid-117, methionine-119, and methionine-355.[6]

This interaction non-covalently crosslinks the actin subunits, leading to a profound stabilization of the filament structure.[1] The primary consequence of this stabilization is the potent inhibition of F-actin depolymerization.[1][7] Phalloidin binding drastically reduces the rate constant for the dissociation of actin monomers from both the barbed and pointed ends of the filament.[3][7] This stabilization also protects actin filaments from the depolymerizing effects of other agents like cytochalasin B, potassium iodide, and elevated temperatures.[8][9]

Furthermore, by stabilizing spontaneously formed actin dimers and trimers, which act as nuclei for polymerization, phalloidin effectively promotes the formation of new filaments.[10] It shifts the equilibrium between G-actin and F-actin towards the filamentous state, lowering the critical concentration required for polymerization.[3][9]

Consequences of Phalloidin Binding

The interaction of phalloidin with F-actin leads to several key effects on actin dynamics:

-

Inhibition of Depolymerization: Phalloidin binding prevents the release of actin monomers from the filament ends, effectively trapping them in the polymerized state.[1][7]

-

Promotion of Polymerization: By stabilizing actin nuclei, phalloidin lowers the critical concentration needed for filament formation and accelerates the overall rate of polymerization.[8][10][11]

-

Inhibition of ATP Hydrolysis: Phalloidin has been found to inhibit the intrinsic ATPase activity of F-actin.[1][8]

Quantitative Data

The interaction between phalloidin and actin has been characterized quantitatively, providing key parameters for researchers.

Table 1: Binding Affinity of Phalloidin to Actin

| Ligand | Actin Species | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Phalloidin | Rabbit Muscle | ~2.1 nM | [3] |

| Rhodamine Phalloidin | Rabbit Muscle | ~10.5 nM (calculated 5-fold weaker than unlabeled) | [3] |

| Rhodamine Phalloidin | S. cerevisiae | Weaker than muscle actin | [3] |

| Rhodamine Phalloidin | Acanthamoeba | Similar to muscle actin | [3] |

Note: The affinity of phalloidin conjugates is generally high, with values in the nanomolar range.[12]

Table 2: Effect of Phalloidin on Actin Polymerization Kinetics

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Dissociation Rate Constant (k-) | |||

| Preferred (Barbed) End | Control | 0.317 s⁻¹ | [7] |

| + Phalloidin | ~0 s⁻¹ | [7] | |

| Non-preferred (Pointed) End | Control | 0.269 s⁻¹ | [7] |

| + Phalloidin | ~0 s⁻¹ | [7] | |

| Association Rate Constant (k+) | |||

| Preferred (Barbed) End | Control | 3.36 x 10⁶ M⁻¹s⁻¹ | [7] |

| + Phalloidin | 2.63 x 10⁶ M⁻¹s⁻¹ | [7] | |

| Critical Concentration (Cc) | |||

| Preferred (Barbed) End | Control | 0.10 µM | [7] |

| + Phalloidin | ~0 µM | [7] | |

| Non-preferred (Pointed) End | Control | 1.02 µM | [7] |

| | + Phalloidin | ~0 µM |[7] |

Table 3: Effect of Phalloidin on F-Actin Thermal Stability

| Parameter | F-Actin | F-Actin + Phalloidin | Reference |

|---|

| Transition Temperature (Tm) | 69.5 °C | 83.5 °C |[13] |

Experimental Protocol: F-Actin Staining in Cultured Cells

This protocol provides a generalized methodology for staining F-actin in adherent cells using fluorescent phalloidin conjugates. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 3.7-4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Solution (Optional): 1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescent Phalloidin Conjugate Stock Solution (e.g., in DMSO or Methanol)

-

Phalloidin Staining Solution: Dilute stock solution to working concentration (e.g., 1:100 to 1:1000, typically 100-200 nM) in PBS with 1% BSA.[9][14][15]

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Wash: Gently aspirate the culture medium and wash the cells 2-3 times with pre-warmed PBS.[9]

-

Fixation: Aspirate the PBS and add the Fixation Solution. Incubate for 10-15 minutes at room temperature.[9][16]

-

Critical Step: Fixation preserves cell morphology and immobilizes cellular components. PFA is the most common fixative for phalloidin staining.

-

-

Wash: Aspirate the fixative and wash the cells 2-3 times with PBS, 5 minutes per wash.[14]

-

Permeabilization: Aspirate the PBS and add Permeabilization Buffer. Incubate for 3-5 minutes at room temperature.[14][17]

-

Critical Step: Permeabilization creates pores in the cell membrane, allowing the phalloidin conjugate to enter the cell and access the cytoskeleton. Phalloidin is not cell-permeant.[12]

-

-

Wash: Aspirate the permeabilization buffer and wash the cells 2-3 times with PBS.[14]

-

Blocking (Optional): To reduce non-specific background staining, incubate with Blocking Solution for 30-60 minutes at room temperature.[9]

-

Staining: Aspirate the previous solution. Add the Phalloidin Staining Solution to completely cover the cells on the coverslip. Incubate for 20-90 minutes at room temperature, protected from light.[14][17]

-

Wash: Aspirate the staining solution and wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.[17]

-

Mounting: Carefully remove the coverslip from the dish, remove excess PBS from the edge, and mount it cell-side down onto a glass slide using a drop of antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.[17] Store slides at 4°C, protected from light.[12]

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phalloidin [maciverlab.bms.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of actin with phalloidin: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of phalloidin on both the nucleation and the elongation phase of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotium.com [biotium.com]

- 13. Stabilization of actin by phalloidin: a differential scanning calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phalloidin staining protocol | Abcam [abcam.com]

- 15. F-Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 17. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

Phalloidin's High-Affinity Embrace of F-Actin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is an indispensable tool in cell biology due to its remarkable and highly specific binding affinity for filamentous actin (F-actin). This interaction effectively stabilizes actin filaments, preventing their depolymerization and promoting polymerization by lowering the critical concentration.[1][2][3] This technical guide provides an in-depth exploration of the binding affinity of phalloidin for F-actin, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Phalloidin-F-Actin Binding Affinity

The binding of phalloidin to F-actin is characterized by a low dissociation constant (Kd), indicating a high-affinity interaction. The kinetics of this binding, including the association (k_on_) and dissociation (k_off_) rate constants, have been quantified for both unlabeled phalloidin and its fluorescently labeled derivatives, such as rhodamine-phalloidin. These parameters can vary depending on the actin isoform and the experimental conditions.

Binding Parameters for Unlabeled Phalloidin

The binding of unlabeled phalloidin to rabbit muscle F-actin is characterized by a very slow dissociation rate, contributing to its potent stabilizing effect.

| Parameter | Value | Actin Source | Reference |

| Dissociation Constant (K_d_) | 2.1 (±0.3) nM | Rabbit Muscle | [4] |

| Association Rate Constant (k_on_) | 1.7 (±0.2) x 10^5 M^-1 s^-1 | Rabbit Muscle | [4] |

| Dissociation Rate Constant (k_off_) | 0.00037 (±0.00003) s^-1 | Rabbit Muscle | [4] |

Binding Parameters for Rhodamine-Phalloidin

Fluorescent labeling of phalloidin, commonly with rhodamine, can influence its binding kinetics. The rhodamine moiety decreases the association rate and affinity of phalloidin for actin.[4][5]

| Parameter | Value | Actin Source | Reference |

| Dissociation Constant (K_d_) | ~20 nM | Not Specified | [1] |

| Dissociation Constant (K_d_) | 67 (±16) nM (for Arp2/3 complex) | Bovine Brain | [6] |

| Association Rate Constant (k_on_) | 2.6 (±0.7) x 10^4 M^-1 s^-1 | Rabbit Muscle | [4] |

| Association Rate Constant (k_on_) | 5.1 (±0.2) x 10^4 M^-1 s^-1 | S. cerevisiae | [4] |

| Dissociation Rate Constant (k_off_) | Varies by species | Rabbit Muscle, Acanthamoeba, S. cerevisiae | [4] |

The Molecular Basis of Phalloidin-F-Actin Interaction

Phalloidin binds at the interface of three actin subunits within the filament, specifically in a pocket between two adjacent actin monomers.[7][8] This interaction stabilizes the filament by locking it in a conformation that is unfavorable for subunit dissociation. Cryo-electron microscopy studies have revealed that phalloidin interacts with a mixture of hydrophobic and charged residues from two of the three actin monomers.[8] Key residues involved in this interaction include those from the D-loop and surrounding regions of the actin monomers.[8]

Experimental Protocols for Characterizing Binding Affinity

Several biophysical techniques can be employed to quantify the binding affinity of phalloidin for F-actin. Fluorescence-based assays are among the most common due to the intrinsic fluorescence enhancement of some phalloidin conjugates upon binding.

Fluorescence-Based Binding Assay

This protocol describes a typical method to determine the dissociation constant (Kd) of fluorescently labeled phalloidin for F-actin. The principle relies on the increase in fluorescence intensity of a fluorophore-conjugated phalloidin (e.g., rhodamine-phalloidin) upon binding to F-actin.

Materials:

-

G-actin (e.g., rabbit skeletal muscle actin)

-

Polymerization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)

-

Fluorescently labeled phalloidin (e.g., rhodamine-phalloidin)

-

Fluorometer

Procedure:

-

Actin Polymerization:

-

Prepare a solution of G-actin in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

-

Induce polymerization by adding polymerization buffer to the G-actin solution.

-

Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.

-

-

Binding Assay:

-

Prepare a series of dilutions of the F-actin solution in polymerization buffer.

-

To each dilution, add a constant, low concentration of fluorescently labeled phalloidin (e.g., 10 nM rhodamine-phalloidin).

-

Incubate the mixtures at room temperature for at least 30 minutes to reach binding equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., 535 nm excitation and 575 nm emission for rhodamine).

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the F-actin concentration.

-

Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[9]

Principle: A solution of the ligand (phalloidin) is titrated into a solution of the macromolecule (F-actin) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to macromolecule.

Procedure:

-

Sample Preparation:

-

Prepare solutions of F-actin and phalloidin in the same buffer to minimize heat of dilution effects.

-

Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the F-actin solution into the sample cell and the phalloidin solution into the injection syringe.

-

Perform a series of injections of the phalloidin solution into the F-actin solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per injection against the molar ratio of phalloidin to F-actin.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Conclusion

The high-affinity binding of phalloidin to F-actin is a cornerstone of its utility as a research tool. Understanding the quantitative aspects of this interaction and the experimental methods to characterize it is crucial for its effective application in studying the actin cytoskeleton. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working in cell biology and drug development, enabling a deeper understanding and more precise utilization of this powerful molecular probe.

References

- 1. Phalloidin Conjugates | AAT Bioquest [aatbio.com]

- 2. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Phalloidin: From Fungal Toxin to Foundational Tool in Cellular Research

Executive Summary

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, has undergone a remarkable transformation from a lethal poison to an indispensable tool in cell biology and drug development. Its unique and high-affinity binding to filamentous actin (F-actin) provides a mechanism to stabilize actin filaments and prevent their depolymerization. This property, while responsible for its toxicity, has been harnessed by researchers to visualize the intricate and dynamic actin cytoskeleton with unparalleled clarity. This technical guide delves into the discovery of phalloidin, its historical significance, its mechanism of action, and the experimental protocols that have established it as a cornerstone of cytoskeletal research.

The Discovery and Structural Elucidation of a Novel Toxin

Isolation and Initial Characterization

The story of phalloidin begins in 1937 when it was first isolated and crystallized from the death cap mushroom, Amanita phalloides, by Feodor Lynen and Ulrich Wieland.[1][2][3] This pioneering work marked the discovery of one of the first cyclic peptides known to science.[1] The toxin belongs to a class called phallotoxins, which are highly toxic to liver cells.[1][3]

A Unique Bicyclic Structure

The structural elucidation of phalloidin proved to be a significant challenge due to its unusual composition. It is a bicyclic heptapeptide featuring a unique thioether bridge between a cysteine and a tryptophan residue, forming a tryptathionine linkage that had not been previously characterized.[1][4] Early investigations using UV spectroscopy and Raney nickel experiments confirmed the presence of this sulfur linkage within the ring structure.[1] These experiments were crucial in demonstrating that the molecule was inherently bicyclic.[1] It was not until 1955 that the amino acid sequence of the linearized, desulfurized peptide was determined by Wieland and Schön through Edman degradation.[1]

Mechanism of Action: A Molecular Clamp on F-Actin

Phalloidin's biological effects stem from its highly specific and strong interaction with the polymerized form of actin, known as F-actin.

Specificity and Binding

Phalloidin binds with high affinity and specificity to filamentous actin (F-actin), while showing negligible binding to monomeric G-actin.[1][5] It binds at the interface between adjacent actin subunits within a filament, effectively locking them together.[1][2][6] This interaction is stoichiometric, with approximately one phalloidin molecule binding per actin subunit.[5]

Stabilization and Inhibition of Depolymerization

The binding of phalloidin dramatically stabilizes the actin filament. It leads to a significant decrease in the rate constant for the dissociation of actin subunits from the filament ends, thereby preventing depolymerization.[1][2][6] Furthermore, phalloidin inhibits the ATP hydrolysis activity associated with F-actin.[1][2] This stabilization is so potent that it can lower the critical concentration required for actin polymerization by up to 30-fold.[5] At low concentrations in the cytoplasm, phalloidin can cause the aggregation of less polymerized actin into stable "islands," while higher concentrations can induce cellular contraction.[1][2]

Quantitative Data

The physicochemical, toxicological, and kinetic properties of phalloidin have been extensively studied.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C35H48N8O11S | [1] |

| Molar Mass | 788.87 g·mol−1 | [1] |

| Appearance | White needle-like crystals | [1] |

| Melting Point | 281 °C (decomposes) | [1] |

Toxicological Data

| Parameter | Value | Species | Administration Route | Reference |

| LD50 | 2 mg/kg | Mouse | Intraperitoneal | [1][7] |

Binding and Kinetic Parameters

| Parameter | Value | Condition | Reference |

| Dissociation Rate (k_off) | ~1 x 10⁻⁴ s⁻¹ | F-actin | [8] |

| Gelsolin Binding Rate (k_on) | 2 x 10⁷ M⁻¹ s⁻¹ | Phalloidin-stabilized F-actin | [9] |

| Gelsolin Severing Rate | 0.25 s⁻¹ | Phalloidin-stabilized F-actin | [9] |

| Rhodamine-Phalloidin Kd | 67 ± 16 nM | Arp2/3 complex | [10] |

Experimental Protocols and Methodologies

The unique properties of phalloidin led to its adoption in various experimental contexts, from early synthesis to its widespread use in fluorescence microscopy.

Chemical Synthesis

While originally isolated from natural sources, the total chemical synthesis of phalloidin and its derivatives has been achieved. The first total synthesis utilized a combination of solid-phase and solution-phase techniques.[1] A significant hurdle in any synthesis is the formation of the unique tryptathionine (cysteine-tryptophan) cross-linkage.[1] In 2005, Anderson et al. reported a solid-phase synthetic route to an analog, [Ala7]-phalloidin, which paved the way for creating libraries of phalloidin derivatives for further study.[1][11][12]

Protocol: Fluorescent Staining of F-Actin in Fixed Cells

The most common application of phalloidin is the visualization of F-actin in fixed cells using fluorescently-labeled conjugates. The following is a generalized protocol for staining adherent cells.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3.7-4% solution in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Fluorescent Phalloidin Conjugate Stock Solution (e.g., in Methanol or DMSO)

-

Blocking/Staining Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Mounting Medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

-

Wash: Gently wash the cells two to three times with pre-warmed PBS to remove culture medium.

-

Fixation: Fix the cells by incubating with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[5][13][14][15] Note: The use of methanol-containing fixatives should be avoided as they can disrupt the actin cytoskeleton.[15][16]

-

Wash: Wash the fixed cells two to three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes.[5][13][14][16] This step is crucial for allowing the phalloidin conjugate to enter the cell and access the cytoskeleton.

-

Wash: Wash the cells again two to three times with PBS.

-

Staining: Dilute the fluorescent phalloidin stock solution to its working concentration in Staining Buffer (e.g., 1% BSA in PBS). Incubate the coverslips with the phalloidin staining solution for 20-60 minutes at room temperature, protected from light.[14][17]

-

Final Wash: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Historical Significance and Impact on Research

The discovery and subsequent application of phalloidin had a profound impact on cell biology, shifting it from a dangerous toxin to an essential research probe.

A Window into the Cytoskeleton

Before the use of phalloidin, visualizing the actin cytoskeleton was challenging. The development of fluorescently labeled phalloidin derivatives provided a simple, specific, and high-contrast method to label F-actin in fixed cells.[1][2][14] Unlike antibodies, phalloidin conjugates are small molecules, which allows for denser labeling and better resolution of fine actin structures.[1][5] This revolutionized the study of cell morphology, motility, division, and intracellular transport.

Limitations and Derivative Development

A primary limitation of natural phalloidin is that it does not permeate the membranes of living cells, restricting its use primarily to fixed and permeabilized samples.[1][2] Microinjection into living cells is possible but often leads to toxic effects and alters normal cell function.[1][2] To overcome these challenges and expand the utility of phalloidin, researchers have synthesized numerous derivatives.[1] These include conjugates with a wide array of fluorophores for multicolor imaging and modifications to potentially increase cell permeability.[6][18]

Conclusion

The journey of phalloidin from a potent liver toxin to a fundamental tool of cellular imaging is a testament to scientific ingenuity. Its discovery by Lynen and Wieland and the subsequent elucidation of its structure and mechanism of action provided researchers with a molecular probe of extraordinary specificity. By binding to and stabilizing F-actin, phalloidin allows for the detailed visualization of the cytoskeleton, underpinning decades of advances in our understanding of cell structure, function, and dynamics. Despite its toxic origins, phalloidin remains one of the most widely used and valuable reagents in the arsenal (B13267) of cell biologists, researchers, and drug development professionals.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin [bionity.com]

- 3. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 4. [50 years of phalloidine: its discovery, characterization and current and future applications in cell research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phalloidin Amine | AAT Bioquest [aatbio.com]

- 7. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A solid-phase approach to the phallotoxins: total synthesis of [Ala7]-phalloidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 14. Phalloidin staining protocol | Abcam [abcam.com]

- 15. genecopoeia.com [genecopoeia.com]

- 16. cohesionbio.com [cohesionbio.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing the Actin Cytoskeleton: An In-depth Technical Guide to Phalloidin Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phalloidin (B8060827), a high-affinity probe for filamentous actin (F-actin), and its application in visualizing the actin cytoskeleton. We will delve into the core principles of phalloidin-based staining, provide detailed experimental protocols, present quantitative data for various phalloidin conjugates, and offer troubleshooting guidance. Furthermore, this guide includes detailed diagrams of the staining workflow and relevant signaling pathways to facilitate a deeper understanding of actin dynamics.

Introduction to Phalloidin

Phalloidin is a bicyclic peptide toxin isolated from the poisonous "death cap" mushroom, Amanita phalloides.[1][2] It exhibits a high binding affinity for F-actin, the polymerized form of actin, effectively stabilizing the filaments and preventing their depolymerization.[2][3] This specific and strong interaction makes fluorescently labeled phalloidin an invaluable tool for visualizing the intricate network of actin filaments within cells.[3]

Mechanism of Action: Phalloidin binds at the interface between F-actin subunits, locking them together and stabilizing the filament.[3] It lowers the critical concentration for polymerization, promoting the formation of actin polymers.[4][5] Phalloidin's binding is highly selective for F-actin and does not bind to monomeric G-actin.[6][7] This specificity ensures a high signal-to-noise ratio in fluorescence microscopy applications.

Phalloidin Conjugates: Properties and Selection

Phalloidin is conjugated to a variety of fluorophores, each with distinct spectral properties, brightness, and photostability. The choice of conjugate depends on the specific experimental requirements, such as the available microscope filter sets and the need for multiplexing with other fluorescent probes.

Table 1: Properties of Common Fluorescent Phalloidin Conjugates

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| Alexa Fluor 350 | 346 | 442 | Blue fluorescence, suitable for multiplexing.[7] |

| iFluor 488 / Alexa Fluor 488 | 496 | 518 | Bright green fluorescence, highly photostable.[8] |

| FITC | 496 | 518 | Traditional green fluorophore, less photostable than modern dyes. |

| TRITC / Rhodamine | 556 | 570 | Red-orange fluorescence.[6] |

| Alexa Fluor 546 | 556 | 570 | Bright red-orange fluorescence, good for multiplexing with green probes.[6] |

| Alexa Fluor 568 | 578 | 603 | Bright red fluorescence.[7] |

| Alexa Fluor 594 | 590 | 617 | Bright far-red fluorescence.[6] |

| CF®647 / CF®680 | ~650 / ~680 | ~665 / ~700 | Far-red to near-infrared fluorescence, suitable for STORM super-resolution microscopy.[1][9] |

| Texas Red-X | 595 | 615 | Red fluorescent dye.[6] |

Note: The brightness and photostability of iFluor and Alexa Fluor dyes are generally superior to older dyes like FITC and rhodamine.[6] For challenging imaging applications requiring high signal sensitivity, Alexa Fluor Plus conjugates offer 3-5 times more brightness than standard Alexa Fluor conjugates.[6]

Table 2: Binding Affinity and Stoichiometry

| Property | Value | Reference |

| Binding Affinity (Kd) | ~20 nM | [8] |

| Binding Stoichiometry | ~1 phalloidin molecule per actin subunit | [4][6] |

Experimental Protocols

Successful visualization of the actin cytoskeleton using phalloidin requires careful sample preparation. The following protocols provide a general framework for staining adherent cultured cells. Optimization may be required for different cell types and experimental conditions.

Standard Staining Protocol for Adherent Cells

This protocol is suitable for most adherent cell types grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[10][11]

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)[12]

-

Fluorescent phalloidin conjugate working solution (e.g., 1:100 to 1:1000 dilution of a stock solution in PBS with 1% BSA)

-

Antifade mounting medium

-

(Optional) DAPI or other nuclear counterstain

Procedure:

-

Wash: Gently wash the cells two to three times with pre-warmed PBS.[12]

-

Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[13] Note: Do not use methanol-based fixatives as they can disrupt the actin filament structure.[11]

-

Wash: Wash the cells two to three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.

-

Wash: Wash the cells two to three times with PBS.

-

(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[12]

-

Staining: Incubate the cells with the fluorescent phalloidin conjugate working solution for 20-90 minutes at room temperature, protected from light.

-

Wash: Wash the cells two to three times with PBS for 5 minutes each.

-

(Optional) Counterstaining: If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions. Phalloidin and DAPI can often be co-incubated.[10]

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Simultaneous Fixation, Permeabilization, and Staining

For a more rapid procedure, fixation, permeabilization, and staining can be performed in a single step.

Materials:

-

Staining solution: 3.7% formaldehyde, 50-100 µg/mL lysopalmitoylphosphatidylcholine, and the appropriate concentration of fluorescent phalloidin conjugate in PBS.[4][14]

Procedure:

-

Wash: Gently wash the cells with PBS.

-

Stain: Apply the staining solution to the cells and incubate for 20 minutes at 4°C.[4][14]

-

Mount and Image: Mount the coverslip and proceed with imaging.

Visualization of Workflows and Pathways

Experimental Workflow for Phalloidin Staining

The following diagram illustrates the standard experimental workflow for staining adherent cells with phalloidin.

Mechanism of Phalloidin Binding to F-Actin

This diagram illustrates the mechanism by which phalloidin stabilizes filamentous actin.

Rho GTPase Signaling Pathway and Actin Cytoskeleton Regulation

The Rho family of small GTPases, including Rho, Rac, and Cdc42, are key regulators of the actin cytoskeleton.[15][16] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state, to control processes like stress fiber formation, lamellipodia extension, and filopodia formation.[17]

Quantitative Analysis of the Actin Cytoskeleton

Fluorescence microscopy images obtained from phalloidin staining can be subjected to quantitative analysis to extract objective data about the actin cytoskeleton.[18]

Key Quantifiable Metrics:

-

Fluorescence Intensity: Provides a measure of the amount of F-actin.[19]

-

Filament Orientation and Distribution: Analysis of the alignment and spatial arrangement of actin filaments.[18][20]

-

Cellular Structures: Quantification of specific actin-based structures such as filopodia, lamellipodia, and stress fibers.[18][19]

-

Cortical Actin Thickness: Measurement of the actin network underlying the plasma membrane.[18]

Image analysis software such as ImageJ/Fiji and commercial packages can be used to perform these quantitative measurements.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Phalloidin Staining

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Insufficient phalloidin concentration or incubation time. - Improper fixation (e.g., use of methanol).[11] - Loss of cytoskeleton ultrastructure during fixation.[21] - Incorrect microscope filter settings. | - Optimize phalloidin concentration and incubation time. - Use formaldehyde-based fixatives.[11] - Verify fixation protocol on a positive control.[21] - Ensure filter sets match the fluorophore's excitation/emission spectra. |

| High Background | - Incomplete washing. - Non-specific binding of phalloidin. - Autofluorescence of cells or tissue. | - Increase the number and duration of wash steps. - Include a blocking step with BSA.[12] - Use a mounting medium with an antifade reagent. Consider using fluorophores with longer wavelengths to minimize autofluorescence.[9] |

| Poor Cell Morphology | - Harsh fixation or permeabilization conditions. | - Reduce the concentration or incubation time of the fixative and permeabilizing agent. - Add serum (2-10%) to the staining and wash solutions if cells appear unhealthy. |

| Staining of Paraffin-Embedded Tissues is Weak or Absent | - Solvents used in deparaffinization can prevent phalloidin binding.[21] | - Use frozen tissue sections instead of paraffin-embedded sections.[21] - Consider using an anti-actin antibody for staining.[21] |

Limitations

-

Fixed Samples Only: Phalloidin is generally not cell-permeant and is toxic, limiting its use to fixed and permeabilized cells.[2]

-

Potential for Artifacts: Fixation and permeabilization steps can potentially alter the delicate structure of the actin cytoskeleton.

-

Toxicity: Phalloidin is a potent toxin and should be handled with appropriate safety precautions.[22]

Conclusion

Phalloidin-based staining is a powerful and widely used technique for visualizing the actin cytoskeleton in fixed cells. Its high specificity and affinity for F-actin, coupled with the availability of a wide range of fluorescent conjugates, make it an indispensable tool for researchers in cell biology, neuroscience, and drug discovery. By following optimized protocols and being mindful of potential pitfalls, researchers can obtain high-quality, reproducible images of the actin cytoskeleton, enabling both qualitative and quantitative analysis of its complex organization and dynamics.

References

- 1. biotium.com [biotium.com]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. Phalloidin [bionity.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Phalloidin Conjugates | AAT Bioquest [aatbio.com]

- 9. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Fixation and Permeabilization in ICC/IF [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Quantifying cytoskeletal organization from optical microscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Quantifying cytoskeletal organization from optical microscopy data [frontiersin.org]

- 20. 139.91.210.27 [139.91.210.27]

- 21. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]

- 22. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

Phalloidin in Fluorescence Microscopy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin isolated from the death cap mushroom, Amanita phalloides.[1] Its high affinity and specificity for filamentous actin (F-actin) have made it an indispensable tool in fluorescence microscopy for visualizing the actin cytoskeleton.[2][3] This guide provides a comprehensive overview of phalloidin's properties, experimental protocols for its use, and its applications in cellular imaging.

Phalloidin's mechanism of action involves binding at the interface between F-actin subunits, thereby stabilizing the filament and preventing its depolymerization.[1] This interaction is highly selective for F-actin over monomeric G-actin.[4] When conjugated to a fluorescent dye, phalloidin allows for the precise and high-contrast labeling of actin filaments in fixed and permeabilized cells and tissues. Its small size, approximately 12-15 Å in diameter with a molecular weight of less than 2000 daltons, allows for dense labeling of F-actin, which is advantageous for high-resolution imaging compared to larger antibody-based probes.[5][6]

Core Principles of Phalloidin Staining

Successful visualization of the actin cytoskeleton using fluorescent phalloidin conjugates relies on a series of critical steps that preserve the cellular structure while allowing the probe to access its target. The fundamental workflow involves cell fixation, permeabilization, and subsequent incubation with the phalloidin conjugate.

The choice of fixative is crucial; paraformaldehyde is preferred as it preserves the quaternary structure of F-actin, which is necessary for phalloidin binding.[7][8] Methanol-based fixatives are generally avoided as they can disrupt actin filament structure.[8][9] Following fixation, a permeabilization step using a mild detergent like Triton X-100 is required to create pores in the cell membrane, allowing the phalloidin conjugate to enter the cell and bind to the actin filaments.

Quantitative Data for Common Phalloidin Conjugates

The selection of a fluorescent phalloidin conjugate should be based on the specific microscope filter sets available and the potential for multiplexing with other fluorescent probes. Brighter and more photostable dyes, such as the Alexa Fluor and iFluor series, are often recommended over traditional fluorophores like FITC and rhodamine.[6]

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Color |

| Alexa Fluor 350 | 346 | 442 | Blue |

| Alexa Fluor 488 | 495 | 518 | Green |

| FITC (Fluorescein) | 496 | 516 | Green |

| TRITC | 540 | 565 | Red-Orange |

| Alexa Fluor 546 | 556 | 570 | Orange |

| Alexa Fluor 555 | 555 | 565 | Orange |

| Alexa Fluor 568 | 578 | 600 | Orange-Red |

| Alexa Fluor 594 | 581 | 609 | Red |

| Alexa Fluor 647 | 650 | 668 | Far-Red |

| Alexa Fluor 680 | 679 | 702 | Near-Infrared |

Note: The exact excitation and emission maxima may vary slightly depending on the manufacturer and the local environment of the fluorophore.[10][11][12]

Binding Affinity and Kinetics:

The interaction between phalloidin and F-actin is characterized by a high binding affinity. The dissociation constant (Kd) for unlabeled phalloidin is approximately 20 nM. However, the conjugation of fluorophores can slightly alter the binding kinetics. For instance, the affinity of actin for phalloidin is about 5-fold greater than for rhodamine phalloidin.[13] The association rate constant for phalloidin binding to rabbit muscle actin has been measured at 1.7 (±0.2) × 10^5 M-1 s-1.[13]

Mechanism of Phalloidin-Actin Interaction

Phalloidin binds to the interface of at least three actin subunits within the filament, effectively acting as a molecular "glue."[1][13] This cross-linking stabilization prevents the dissociation of actin monomers from the filament ends, thereby inhibiting depolymerization.[1] Phalloidin also inhibits the ATP hydrolysis activity of F-actin.[1] This stabilizing effect is the basis for its utility in preserving and visualizing the intricate and often delicate F-actin networks within cells.

Experimental Protocols

Standard Protocol for Staining Adherent Cells

This protocol provides a general guideline for staining F-actin in adherent cells grown on coverslips. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Methanol-free Formaldehyde (B43269) (4% solution in PBS)

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (1% Bovine Serum Albumin in PBS) (Optional)

-

Fluorescent Phalloidin Conjugate Stock Solution (in DMSO or methanol)

-

Staining Solution (diluted phalloidin conjugate in PBS with 1% BSA)

-

Mounting Medium (with antifade reagent)

Procedure:

-

Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Washing: Gently wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[5][7]

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[3]

-

Washing: Wash the cells three times with PBS.

-

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[14]

-

Staining: Dilute the fluorescent phalloidin conjugate stock solution to its final working concentration in PBS with 1% BSA.[5] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[3]

-

Washing: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.[5]

-

Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Rapid One-Step Staining Protocol

For some applications, a faster, combined fixation, permeabilization, and staining protocol can be employed.[5][15]

Materials:

-

Combined Staining Solution:

-

3.7% Formaldehyde

-

50-100 µg/mL Lysopalmitoylphosphatidylcholine

-

Working concentration of fluorescent phalloidin conjugate

-

(All in PBS)

-

Procedure:

-

Cell Preparation: Grow adherent cells on sterile glass coverslips.

-

Washing: Gently wash the cells with PBS.

-

One-Step Staining: Add the combined staining solution to the cells and incubate for 20 minutes at 4°C.[5][14]

-

Washing: Rapidly wash the cells three times with PBS.[5]

-

Mounting and Imaging: Mount the coverslip and proceed with fluorescence microscopy.

Applications in Research and Drug Development

The visualization of the actin cytoskeleton is crucial in many areas of biological research and drug development.

-

Cell Biology: Phalloidin staining is fundamental for studying cell morphology, migration, division, and intracellular transport.[3]

-

Drug Discovery: The effects of compounds on the cytoskeleton can be assessed by observing changes in actin filament organization. This is relevant for screening anticancer drugs that target the cytoskeleton and for assessing cellular toxicity.

-

Neuroscience: Understanding the dynamics of the actin cytoskeleton in neurons is critical for studying neuronal development, synaptic plasticity, and neurodegenerative diseases.

-

Super-Resolution Microscopy: Phalloidin conjugates with photostable dyes are widely used in super-resolution imaging techniques like STED and (d)STORM to visualize actin structures at the nanoscale.[16]

Troubleshooting and Considerations

-

Weak or No Signal: This can result from improper fixation (e.g., using methanol), insufficient permeabilization, or degradation of the phalloidin conjugate.[17][18] Ensure the use of fresh reagents and proper storage of the phalloidin stock solution at -20°C, protected from light.[2]

-

High Background: Inadequate washing or non-specific binding can cause high background fluorescence. Including a blocking step with BSA can help mitigate this.[14]

-

Tissue Staining: Staining paraffin-embedded tissues can be challenging as the solvents used in the deparaffinization process can interfere with phalloidin binding.[17][19] Frozen tissue sections often yield better results.[17]

-

Toxicity and Handling: Phalloidin is a potent toxin with an LD50 of approximately 2 mg/kg.[2] While the amount in a single vial is small, it should always be handled with care, using appropriate personal protective equipment, including gloves and lab coat.[20][21][22] All waste should be disposed of according to institutional guidelines for toxic chemicals.

Conclusion

Fluorescently labeled phalloidin remains a cornerstone for visualizing F-actin in fixed samples due to its high specificity, affinity, and the excellent signal-to-noise ratio it provides. Its versatility across a wide range of applications, from basic cell biology to high-throughput drug screening and advanced super-resolution microscopy, ensures its continued importance as a research tool. By understanding the principles of phalloidin staining and adhering to optimized protocols, researchers can reliably obtain high-quality images of the actin cytoskeleton to advance their scientific investigations.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 3. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]

- 9. cohesionbio.com [cohesionbio.com]

- 10. Phalloidin Labeling Probes Green | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]

- 11. Alexa Fluor® 488 Phalloidin | Cell Signaling Technology [cellsignal.com]

- 12. abnova.com [abnova.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. biotium.com [biotium.com]

- 17. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]

- 18. Reddit - The heart of the internet [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. biotium.com [biotium.com]

Phalloidin's Specificity for Filamentous Actin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology and related fields due to its remarkable and high-affinity binding to filamentous actin (F-actin). This specificity, coupled with its stabilizing effect on actin filaments, makes it an invaluable probe for visualizing and quantifying F-actin in a multitude of experimental contexts. This technical guide provides a comprehensive overview of the molecular basis of phalloidin's specificity, quantitative binding kinetics, detailed experimental protocols for its application, and the implications of its mechanism of action on cellular signaling and actin dynamics.

The Molecular Basis of Phalloidin's Specificity

Phalloidin's profound specificity for F-actin over its monomeric counterpart, globular actin (G-actin), is rooted in its unique binding site, which is only fully formed upon the polymerization of actin monomers. Phalloidin binds at the interface between adjacent actin subunits within the filament, effectively acting as a molecular "clamp" that locks the subunits together.[1][2] This interaction stabilizes the F-actin structure by significantly reducing the rate of monomer dissociation from both the pointed and barbed ends of the filament.[2][3]

Cryo-electron microscopy and X-ray fiber diffraction analyses have revealed that the phalloidin binding pocket is situated between three adjacent actin monomers.[4][5][6] This intricate binding site involves a combination of hydrophobic and charged residues from two primary actin monomers, which explains why phalloidin has a much higher affinity for the polymeric form of actin.[7] Structural studies have shown that phalloidin binding does not induce significant conformational changes in the actin filament; instead, it recognizes and stabilizes the existing conformation of F-actin.[5][7]

Quantitative Analysis of Phalloidin-Actin Interaction

The interaction between phalloidin and F-actin has been quantitatively characterized, revealing a high-affinity binding relationship. The binding kinetics are influenced by factors such as the specific actin isoform and the presence of fluorescent conjugates.

| Parameter | Value | Actin Source | Comments | Reference |

| Dissociation Constant (Kd) | ~20 nM | Not Specified | General high-affinity binding. | [8] |

| Dissociation Constant (Kd) | ~36 nM | Unlabeled Phalloidin | Varies for labeled versions (50 nM - 20 µM). | [9] |

| Dissociation Rate Constant (koff) | Essentially zero | Skeletal Muscle Actin | At both preferred and non-preferred ends. | [3] |

| Association Rate Constant (kon) | 2.63 ± 0.22 x 10^6 M⁻¹s⁻¹ | Skeletal Muscle Actin (Preferred End) | Slightly smaller than control. | [3] |

| Association Rate Constant (kon) | 0.256 ± 0.043 x 10^6 M⁻¹s⁻¹ | Skeletal Muscle Actin (Non-preferred End) | No detectable change compared to control. | [3] |

| Rhodamine Phalloidin Dissociation Rate Constant (koff) | 0.0016 ± 0.0002 s⁻¹ | S. cerevisiae Actin Filaments | Faster dissociation compared to other actins. | [10] |

| Rhodamine Phalloidin Dissociation Rate Constant (koff) | 0.00017 ± 0.00002 s⁻¹ | Acanthamoeba Actin Filaments | [10] |

Impact on Actin Dynamics and Cellular Signaling

Phalloidin's primary mechanism of action is the stabilization of F-actin, which profoundly impacts the dynamic nature of the cytoskeleton.[1] By preventing depolymerization, phalloidin shifts the equilibrium between G-actin and F-actin towards the filamentous state, effectively increasing the net amount of F-actin in the cell.[11] This stabilization also inhibits the ATP hydrolysis activity of F-actin.[1][2]

The disruption of normal actin dynamics has significant consequences for a myriad of cellular processes that are dependent on the cytoskeleton's ability to rapidly assemble and disassemble. These processes include cell motility, cytokinesis, phagocytosis, and the maintenance of cell shape and polarity. At low concentrations, phalloidin can induce the formation of stable "islands" of aggregated actin polymers, while at higher concentrations, it can lead to cellular contraction.[1][2]

The following diagram illustrates the logical relationship of phalloidin's effect on actin dynamics:

Experimental Protocols

Phalloidin and its fluorescently labeled derivatives are widely used for staining F-actin in fixed and permeabilized cells. The following is a generalized protocol synthesized from multiple sources. Optimization for specific cell types and experimental conditions is recommended.

Materials

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (e.g., 3.7-4% in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Fluorescent Phalloidin Conjugate Stock Solution (e.g., in methanol (B129727) or DMSO)

-

Mounting Medium with Antifade Reagent

Staining Procedure for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[11]

-

Washing: Wash the cells two to three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 3-10 minutes at room temperature.[12]

-

Washing: Wash the cells three times with PBS.

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[11]

-

Phalloidin Staining: Dilute the fluorescent phalloidin conjugate to its working concentration (typically 1:100 to 1:1000, or 100-200 nM) in PBS with 1% BSA.[13] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

The following diagram outlines the experimental workflow for F-actin staining:

Applications in Research and Drug Development

The high specificity and affinity of phalloidin for F-actin make it an indispensable tool in various research and development applications:

-

Cytoskeletal Research: Visualizing the organization and dynamics of the actin cytoskeleton in response to various stimuli, genetic modifications, or disease states.

-

Drug Discovery: Screening for compounds that modulate the actin cytoskeleton. Changes in F-actin architecture can be a key indicator of a drug's mechanism of action or toxicity.

-

Cancer Biology: Studying the role of actin dynamics in cancer cell migration, invasion, and metastasis.

-

Neuroscience: Investigating the structure and plasticity of dendritic spines and the role of actin in neuronal development and function.

-

Cell Biology: As a general marker for cell morphology and to provide structural context for the localization of other proteins of interest.[13]

Limitations and Considerations

Despite its utility, there are some limitations to consider when using phalloidin:

-

Cell Permeability: Unmodified phalloidin does not cross the cell membrane of living cells, restricting its use to fixed and permeabilized samples.[1][14] While cell-permeable derivatives have been developed, they can be toxic.[1]

-

Toxicity: Phalloidin is a potent toxin and can induce apoptosis.[15] Therefore, its use in live-cell imaging is limited and requires careful consideration of concentration and exposure time.

-

Potential for Artifacts: The stabilizing effect of phalloidin can alter the natural dynamics of the actin cytoskeleton. Researchers should be mindful that the visualized structures represent a stabilized snapshot and may not fully reflect the in vivo dynamics.

-

pH Sensitivity: The thioether bridge in phalloidin can be cleaved at elevated pH, leading to a loss of affinity for actin.[12]

Conclusion

Phalloidin's exquisite specificity for filamentous actin, underpinned by its unique binding mechanism and high-affinity interaction, has solidified its role as a fundamental tool in the life sciences. A thorough understanding of its molecular interactions, quantitative binding parameters, and effects on actin dynamics is crucial for its effective application and the accurate interpretation of experimental results. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to leverage the power of phalloidin in their investigations of the actin cytoskeleton and its role in health and disease.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin [bionity.com]

- 3. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Position and Orientation of Phalloidin in F-Actin Determined by X-Ray Fiber Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. yeasenbio.com [yeasenbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. F-Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]

- 15. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

The Stabilizing Touch: A Technical Guide to Phalloidin's Profound Effect on Actin Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted influence of phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin, on the dynamics of actin polymerization. Phalloidin is an indispensable tool in cell biology and a critical subject of study in toxicology and pharmacology. Its high-affinity and specific binding to filamentous actin (F-actin) provides a unique mechanism to modulate the cytoskeleton, offering insights into the fundamental processes governed by actin dynamics. This document provides a comprehensive overview of phalloidin's mechanism of action, quantitative binding kinetics, detailed experimental protocols, and its impact on key cellular signaling pathways.

Core Mechanism of Action: Stabilization and Promotion of Polymerization

Phalloidin exerts its potent effects by binding specifically and with high affinity to the grooves between actin subunits within the F-actin filament.[1] This interaction stabilizes the filament by locking adjacent subunits together, thereby significantly reducing the rate of depolymerization.[2] The binding site is located at the interface of three actin monomers.[1]

The primary consequences of phalloidin binding are:

-

Inhibition of Depolymerization: Phalloidin binding drastically lowers the dissociation rate constant (koff) of actin monomers from both the pointed and barbed ends of the filament.[3][4] This stabilization makes the filaments resistant to depolymerizing agents and conditions.[5]

-

Lowering of the Critical Concentration (Cc): By preventing monomer dissociation, phalloidin shifts the equilibrium of the actin polymerization reaction towards the filamentous form. This results in a significant reduction of the critical concentration, the concentration of G-actin at which the rate of monomer addition equals the rate of monomer loss.[2][3][4] In the presence of equimolar phalloidin, the critical concentration can drop to near zero.[3][4]

-

Promotion of Nucleation: Phalloidin can also promote the initial formation of actin nuclei, the rate-limiting step in actin polymerization, by stabilizing small actin oligomers.[6]

While the initial rate of polymerization is largely independent of phalloidin concentration, the overall extent of polymerization is significantly enhanced due to the stabilization of newly formed filaments.[2]

Quantitative Analysis of Phalloidin-Actin Interaction

The interaction between phalloidin and F-actin has been extensively quantified. The following tables summarize key kinetic and equilibrium parameters. It is important to note that many studies utilize fluorescently labeled phalloidin derivatives, such as rhodamine-phalloidin (B2604369), which may have slightly different binding properties compared to the unlabeled toxin.[7]

Table 1: Binding Kinetics of Phalloidin and Rhodamine-Phalloidin to Rabbit Muscle F-Actin

| Ligand | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Dissociation Equilibrium Constant (Kd) (nM) | Reference(s) |

| Phalloidin | 1.7 (±0.2) x 105 | 0.00037 (±0.00003) | 2.1 (±0.3) | [7] |

| Rhodamine-Phalloidin | 2.9 (±0.2) x 104 | 0.00026 | 9 (±2) | [7] |

| Rhodamine-Phalloidin | 2.8 x 104 | 4.8 x 10-4 | 17 | [1][8] |

Table 2: Effect of Phalloidin on Actin Elongation and Critical Concentration

| Parameter | Condition | Preferred (Barbed) End | Non-preferred (Pointed) End | Reference(s) |

| Association Rate Constant (kon) (x 106 M-1s-1) | Control | 3.36 (±0.14) | 0.256 (±0.015) | [3][4] |

| + Phalloidin | 2.63 (±0.22) | 0.256 (±0.043) | [3][4] | |

| Dissociation Rate Constant (koff) (s-1) | Control | 0.317 (±0.097) | 0.269 (±0.043) | [3][4] |

| + Phalloidin | Essentially zero | Essentially zero | [3][4] | |

| Critical Concentration (Cc) (µM) | Control | 0.10 | 1.02 | [3][4] |

| + Phalloidin | Essentially zero | Essentially zero | [3][4] |

Experimental Protocols

Pyrene-Actin Polymerization Assay to Assess Phalloidin's Effect

This assay monitors the change in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin, providing a real-time measurement of polymerization.

Materials:

-

Monomeric pyrene-labeled actin and unlabeled actin

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

Phalloidin stock solution (in DMSO or methanol)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Protocol:

-

Actin Preparation: Prepare a working solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay will typically be in the low micromolar range.

-

Baseline Measurement: Add the G-actin solution to a fluorometer cuvette and record the baseline fluorescence for a few minutes to ensure it is stable.

-

Initiation of Polymerization: To initiate polymerization, add 1/10th volume of 10x polymerization buffer. For the experimental condition, add the desired concentration of phalloidin to the G-actin solution just before or concurrently with the polymerization buffer. A vehicle control (DMSO or methanol) should be used for the control reaction.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time. The fluorescence will increase as pyrene-labeled G-actin incorporates into the growing filaments. Continue recording until the fluorescence reaches a plateau, indicating that the polymerization has reached a steady state.

-

Data Analysis: The rate of polymerization can be determined from the slope of the initial phase of the fluorescence curve. The final fluorescence intensity is proportional to the amount of F-actin at steady state. A higher plateau in the presence of phalloidin indicates an increased amount of polymerized actin.

Determination of Phalloidin Binding Kinetics by Fluorescence Spectroscopy

This method relies on the change in fluorescence of a labeled phalloidin derivative (e.g., rhodamine-phalloidin) upon binding to F-actin.

Materials:

-